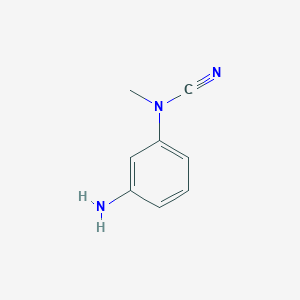![molecular formula C9H6N2O B13820080 3H-Benzofuro[3,2-c]pyrazole CAS No. 34358-91-3](/img/structure/B13820080.png)
3H-Benzofuro[3,2-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Benzofuro[3,2-c]pyrazole is a heterocyclic compound that features a fused benzofuran and pyrazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Benzofuro[3,2-c]pyrazole typically involves the reaction of 6-methoxybenzofuran-3(2H)-one with lithium hexamethyldisilazide (LiHMDS) in anhydrous tetrahydrofuran (THF). This is followed by the reaction with 3-substituted phenyl isothiocyanate to form thioamide intermediates. These intermediates undergo condensation with hydrazine monohydrate in a dioxane/ethanol mixture (1:1) to yield the desired benzofuropyrazole derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Benzofuro[3,2-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the benzofuran or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by Lewis acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
3H-Benzofuro[3,2-c]pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3H-Benzofuro[3,2-c]pyrazole involves its interaction with molecular targets such as tubulin, an essential protein for cell division. By inhibiting tubulin polymerization, the compound can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other enzymes and receptors, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Indenopyrazole: Another fused heterocyclic compound with similar structural features.
Benzofuro[2,3-c]pyrazole: A closely related compound with a different fusion pattern of the benzofuran and pyrazole rings.
Uniqueness: 3H-Benzofuro[3,2-c]pyrazole is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel bioactive molecules and materials with specialized functions.
Propriétés
Numéro CAS |
34358-91-3 |
|---|---|
Formule moléculaire |
C9H6N2O |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
3H-[1]benzofuro[3,2-c]pyrazole |
InChI |
InChI=1S/C9H6N2O/c1-2-4-7-6(3-1)9-8(12-7)5-10-11-9/h1-4H,5H2 |
Clé InChI |
OQUPCTQPZJYBEF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C3=CC=CC=C3O2)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)
![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)

![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)



![Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13820037.png)


![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)
![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)

![(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride](/img/structure/B13820071.png)
